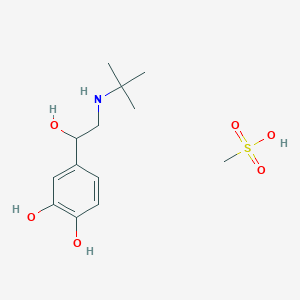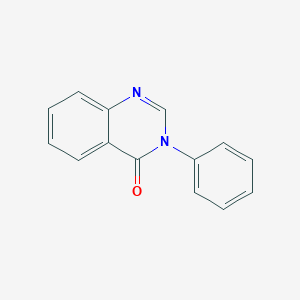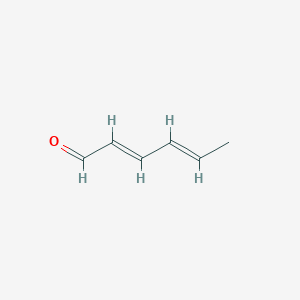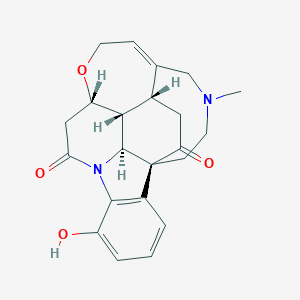
(4E)-2,3-dimethylhexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-2,3-dimethylhexa-1,4-diene, also known as DMHD, is a chemical compound with the molecular formula C8H14. It is an organic compound that is commonly used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Reactions with Nitrogen Dioxide
- Reaction Dynamics : The reaction of nitrogen dioxide with various conjugated dienes, including 2,5-dimethylhexa-2,4-diene, primarily results in 1,4-addition. This reaction forms a mixture of 1,4-dinitro compounds and 1,4-nitro alcohols. The product composition is highly dependent on reaction conditions, with yields of about 50% for 1,4-dinitro compounds (Claridge et al., 1998).
Synthesis of Cyclic Compounds
- Formation of Heterocycles and Cyclopentadienes : Perfluoro-3,4-dimethylhexa-2,4-diene has been synthesized and used to form heterocycles and cyclopentadienes. This process demonstrates its versatility as a reactant in creating complex cyclic structures (Chambers et al., 1991).
Synthesis and Polymerization
- Polymerization and Peroxide Formation : 2,5-Dimethylhexa-2,3,4-triene has shown the ability to polymerize upon exposure to air, leading to the formation of polymeric peroxides. This indicates its potential in polymer science and materials research (Iyoda et al., 1984).
Photochemical Reactions
- Photocycloaddition Studies : The photocycloaddition of certain compounds to dienes like 2,5-dimethylhexa-2,4-diene has been explored. This research offers insights into photochemical reactions and potential applications in photochemistry (Margaretha et al., 2007).
Gas-Phase Reactions with Ozone
- Kinetic and Mechanistic Studies : The gas-phase reactions of ozone with conjugated dienes, including 2,5-dimethylhexa-2,4-diene, were studied. These investigations provide crucial data on reaction kinetics and mechanisms, enhancing our understanding of atmospheric chemistry (Lewin et al., 2001).
Molecular Structure Analysis
- Structural Determination : The molecular structure of related dienes has been determined in the gas phase using techniques like electron diffraction. This research aids in the understanding of molecular geometries and conformations (Brain et al., 1997).
Eigenschaften
CAS-Nummer |
18669-52-8 |
|---|---|
Produktname |
(4E)-2,3-dimethylhexa-1,4-diene |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
IUPAC-Name |
(4E)-2,3-dimethylhexa-1,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+ |
InChI-Schlüssel |
QGDVKFLWAVKNAA-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C(C)C(=C)C |
SMILES |
CC=CC(C)C(=C)C |
Kanonische SMILES |
CC=CC(C)C(=C)C |
Synonyme |
2,3-Dimethyl-1,4-hexadiene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






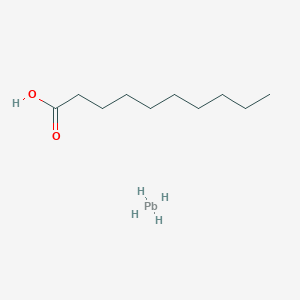
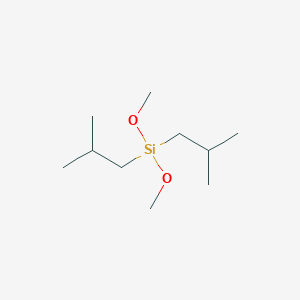
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
